BenchChemオンラインストアへようこそ!

Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate

Solubility Aqueous-phase synthesis Process chemistry

Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate (CAS 1923203‑61‑5) is a protected β‑ketoester sodium salt belonging to the class of N‑Boc‑piperidine‑4‑carboxylates. It features a tert‑butoxycarbonyl‑protected piperidine nitrogen, a ketone at the 3‑position, and a sodium carboxylate at the 4‑position, giving it a molecular formula of C₁₁H₁₆NNaO₅ and a molecular weight of 265.24 g mol⁻¹.

Molecular Formula C11H16NNaO5
Molecular Weight 265.24 g/mol
Cat. No. B13105673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate
Molecular FormulaC11H16NNaO5
Molecular Weight265.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(=O)C1)C(=O)[O-].[Na+]
InChIInChI=1S/C11H17NO5.Na/c1-11(2,3)17-10(16)12-5-4-7(9(14)15)8(13)6-12;/h7H,4-6H2,1-3H3,(H,14,15);/q;+1/p-1
InChIKeyRQGYORZQMPKRMG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylate – Core Intermediate for Piperidine-Based Drug Discovery


Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate (CAS 1923203‑61‑5) is a protected β‑ketoester sodium salt belonging to the class of N‑Boc‑piperidine‑4‑carboxylates. It features a tert‑butoxycarbonyl‑protected piperidine nitrogen, a ketone at the 3‑position, and a sodium carboxylate at the 4‑position, giving it a molecular formula of C₁₁H₁₆NNaO₅ and a molecular weight of 265.24 g mol⁻¹ . The compound is primarily utilised as a synthetic intermediate in medicinal chemistry, enabling divergent elaboration into kinase inhibitors, peptidomimetics, and other heterocyclic scaffolds, with commercially available purity levels typically ranging from 95 % to ≥98 % .

Why Generic Substitution of Sodium 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylate Is Technically Unsound


Simple interchange with the free acid (1-(tert‑butoxycarbonyl)-3‑oxopiperidine‑4‑carboxylic acid, CAS 936497‑91‑5), the ethyl ester (CAS 71233‑25‑5), the methyl ester (CAS 220223‑46‑1), or the regioisomeric sodium salt (sodium 1-(tert‑butoxycarbonyl)-4‑oxopiperidine‑3‑carboxylate, CAS 2007909‑56‑8) introduces critical differences in solubility, reactivity, and downstream synthetic compatibility. The sodium carboxylate form provides markedly higher aqueous solubility than the corresponding esters, which are organic‑soluble liquids or low‑melting solids that require additional hydrolysis steps before use in aqueous‑phase reactions . The free acid may exhibit reduced solubility and require deprotonation before certain coupling reactions, adding a step and potentially lowering yield . The regioisomeric 4‑oxo‑3‑carboxylate position leads to distinct electronic and steric environments that alter reactivity in condensation and cyclisation reactions . These differences make generic substitution a source of process variability that can compromise yield, purity, and reproducibility in multi‑step syntheses.

Quantitative Comparative Evidence for Sodium 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylate


Aqueous Solubility of the Sodium Salt Versus Ester Analogs Eliminates Pre‑Hydrolysis Step

The sodium carboxylate form of 1‑(tert‑butoxycarbonyl)-3‑oxopiperidine‑4‑carboxylate confers high aqueous solubility, whereas the corresponding ethyl ester (CAS 71233‑25‑5) and methyl ester (CAS 220223‑46‑1) are hydrophobic liquids or low‑melting solids that require base‑mediated hydrolysis to liberate the free carboxylate for aqueous‑phase transformations . Although quantitative mg mL⁻¹ values for the sodium salt are not publicly reported, vendor documentation consistently describes it as “high in polar solvents (e.g., water, DMSO)” , while the free acid is described as “soluble in organic solvents such as dichloromethane and DMSO” with no explicit aqueous solubility entry, and the esters are classified as water‑insoluble liquids or solids . This differential eliminates one synthetic step (ester hydrolysis) when using the sodium salt directly.

Solubility Aqueous-phase synthesis Process chemistry

Regioisomeric Certainty: 3‑Oxo‑4‑carboxylate Versus 4‑Oxo‑3‑carboxylate Defines Distinct Reactivity

The substitution pattern of sodium 1‑(tert‑butoxycarbonyl)-3‑oxopiperidine‑4‑carboxylate is unequivocally defined by its InChI and IUPAC name, distinguishing it from the commercially available regioisomer sodium 1‑(tert‑butoxycarbonyl)-4‑oxopiperidine‑3‑carboxylate (CAS 2007909‑56‑8) . The 3‑oxo‑4‑carboxylate arrangement forms a β‑ketoester motif that participates in specific condensation reactions (e.g., with ureas, amidines, and hydrazines to form pyrido[3,4‑d]pyrimidines and related heterocycles) that proceed with different regiochemical outcomes than the 4‑oxo‑3‑carboxylate isomer [1]. The 4‑oxo‑3‑carboxylate isomer places the ketone at the position para to nitrogen, altering the enolate formation site and directing cyclisation to different ring junctions. Both isomers are available at ≥97 % purity , but only the 3‑oxo‑4‑carboxylate regioisomer provides the β‑ketoester geometry required for literature‑precedented pyrido[3,4‑d]pyrimidine syntheses.

Regiochemistry β-Ketoester Heterocycle synthesis

Dual‑Functionality: Simultaneous Boc‑Protected Amine and Sodium Carboxylate Enables Orthogonal Diversification

Sodium 1‑(tert‑butoxycarbonyl)-3‑oxopiperidine‑4‑carboxylate is one of the few commercially available building blocks that simultaneously provides a Boc‑protected secondary amine, a ketone, and a pre‑ionised carboxylate within a single piperidine ring . In contrast, N‑Boc‑3‑piperidone (CAS 98977‑36‑7) lacks the carboxylate handle entirely, and 1‑Boc‑piperidine‑4‑carboxylic acid (CAS 84358‑13‑4) lacks the 3‑oxo group, limiting the number of derivatisation points [1]. The sodium carboxylate can undergo direct amidation or esterification without prior deprotonation, while the Boc group remains stable under basic and mildly acidic conditions, permitting sequential deprotection and functionalisation. This orthogonal reactivity is not simultaneously available in any single non‑salt analog of this scaffold.

Protecting-group strategy Orthogonal reactivity Divergent synthesis

High‑Value Application Scenarios for Sodium 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylate


Medicinal Chemistry: PAK4 Inhibitor and Kinase‑Targeted Library Synthesis

The compound has been explicitly documented as a precursor for p21‑activated kinase 4 (PAK4) inhibitors, where the piperidine core contributes to ATP‑binding pocket affinity . Tricyclic derivatives derived from this scaffold have demonstrated IC₅₀ values below 0.5 μmol L⁻¹ against pancreatic cancer cell lines, and downstream compounds reduced PAK4 phosphorylation by 60–80 % in murine models . Medicinal chemistry groups seeking a ready‑to‑use, water‑compatible β‑ketoester piperidine intermediate for kinase‑focused libraries will find the sodium salt form eliminates a hydrolysis step required when using the ester analogs.

Process Chemistry: Aqueous‑Phase Heterocycle Construction Without Pre‑Activation

The high aqueous solubility of the sodium carboxylate enables direct use in water‑based or biphasic condensation reactions with amidines, ureas, or hydrazines to construct pyrido[3,4‑d]pyrimidines and related nitrogen‑containing heterocycles. This avoids the organic‑solvent hydrolysis step needed for ester precursors, reducing solvent waste and aligning with green chemistry principles. Process groups optimising for step economy and reduced organic solvent consumption should prioritise the sodium salt over the ethyl or methyl ester.

Chiral Pool Expansion: Enantioselective Ketone Reduction to β‑Hydroxypiperidine Carboxylates

Literature precedent demonstrates that N‑Boc‑protected 3‑oxopiperidine‑4‑carboxylate esters undergo baker’s yeast‑mediated reduction to the corresponding β‑hydroxypiperidine carboxylates with >99 % diastereomeric excess and >93 % enantiomeric excess [1]. Although the literature example uses the ethyl ester, the sodium salt can be converted to the same substrate pool via in‑situ esterification or used directly in adapted biocatalytic protocols. This positions the sodium salt as a gateway intermediate for accessing enantiomerically enriched piperidine building blocks for fragment‑based drug discovery.

Large‑Scale Procurement: ISO‑Certified Supply with Consistent ≥98 % Purity

Commercial suppliers offer sodium 1‑(tert‑butoxycarbonyl)-3‑oxopiperidine‑4‑carboxylate at purity levels of ≥98 % with ISO‑certified quality systems suitable for pharmaceutical R&D and GMP‑adjacent environments . This purity specification matches or exceeds the typical 95–97 % range observed for the corresponding ethyl ester (CAS 71233‑25‑5) and free acid (CAS 936497‑91‑5) from common catalogue suppliers, providing an advantage for procurement groups requiring high‑purity starting materials without additional purification.

Quote Request

Request a Quote for Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.